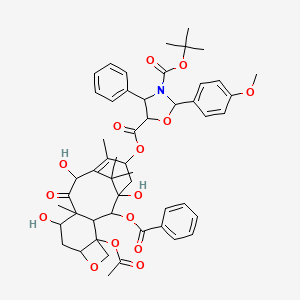

Cabazitaxel intermediate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cabazitaxel intermediate is a crucial compound in the synthesis of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. Cabazitaxel has shown remarkable efficacy in overcoming resistance to other taxanes like paclitaxel and docetaxel, making it a valuable addition to the arsenal of chemotherapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cabazitaxel intermediate involves multiple synthetic steps, starting from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis typically includes protection and deprotection steps, esterification, and selective oxidation reactions. One common method involves the use of 1,4-dioxane as a solvent, enabling the formation of drug-loaded micelles through lyophilization .

Industrial Production Methods: Industrial production of this compound often employs high-selectivity and specificity methods to ensure the purity and yield of the final product. For instance, a patented method involves the synthesis of this compound compound B from compound A, ensuring high selectivity and specificity .

Analyse Chemischer Reaktionen

Types of Reactions: Cabazitaxel intermediate undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Utilizes reducing agents to remove oxygen or add hydrogen to the molecule.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for halogenation reactions.

Major Products Formed: The major products formed from these reactions include various protected and deprotected intermediates, which are further processed to yield cabazitaxel .

Wissenschaftliche Forschungsanwendungen

Cabazitaxel intermediate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a key intermediate in the synthesis of cabazitaxel, facilitating the study of complex organic synthesis and reaction mechanisms.

Biology: Helps in understanding the biological pathways and mechanisms involved in cancer cell resistance to chemotherapy.

Wirkmechanismus

Cabazitaxel intermediate, once converted to cabazitaxel, exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the dynamics of mitotic spindle formation, leading to cell cycle arrest and ultimately cell death. Cabazitaxel has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .

Vergleich Mit ähnlichen Verbindungen

Paclitaxel: Another taxane used in cancer treatment, but with higher affinity for the P-glycoprotein efflux pump.

Docetaxel: Similar to cabazitaxel but less effective in overcoming resistance in certain cancer cell lines.

Uniqueness of Cabazitaxel Intermediate: this compound is unique due to its role in synthesizing cabazitaxel, which has shown superior efficacy in treating taxane-resistant cancers. Its ability to penetrate the blood-brain barrier and its lower affinity for the P-glycoprotein efflux pump make it a valuable compound in cancer therapy .

Biologische Aktivität

Cabazitaxel, a semisynthetic taxane, is primarily known for its role in treating metastatic castration-resistant prostate cancer (mCRPC) after failure of docetaxel therapy. Its biological activity is largely attributed to its ability to stabilize microtubules, thereby inhibiting cell division and promoting apoptosis in tumor cells. This article delves into the biological activity of cabazitaxel intermediate, supported by data tables, case studies, and detailed research findings.

Cabazitaxel exerts its effects by binding to the N-terminal region of the beta-tubulin subunit of microtubules. This binding promotes microtubule polymerization while preventing their disassembly, leading to stabilization of the microtubules. Consequently, this action disrupts normal mitotic processes, resulting in cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of cabazitaxel reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Cabazitaxel is administered intravenously, with a reported protein binding rate of 89% to 92% in human serum. It is predominantly bound to human serum albumin .

- Metabolism : Over 95% of cabazitaxel is metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5. This metabolism results in several metabolites, including three active forms derived from O-demethylation .

- Elimination : The drug exhibits a triphasic elimination profile with a half-life ranging from 11.2 to 77.3 hours depending on the dose and patient factors .

Case Studies

Several clinical studies have demonstrated the efficacy of cabazitaxel in various cancer types:

- Phase II Trial in NSCLC : A multicenter trial involving patients with advanced non-small cell lung cancer (NSCLC) showed an overall response rate (ORR) of 13% with a disease control rate (DCR) of 50%. This was notably higher than the outcomes typically observed with second-line docetaxel treatments .

- Castration-Resistant Prostate Cancer : In a study involving patients with mCRPC who had undergone prior docetaxel treatment, cabazitaxel resulted in a median overall survival (OS) of 11.9 months. The treatment was well tolerated despite the presence of significant comorbidities .

- Advanced Solid Tumors : In another trial focusing on various solid tumors, cabazitaxel showed activity across multiple cancer types including cervical and colorectal cancers, with manageable toxicity profiles .

Efficacy Table

| Study Type | Cancer Type | Dosage | ORR (%) | DCR (%) | Median OS (months) |

|---|---|---|---|---|---|

| Phase II Trial | NSCLC | 25 mg/m² | 13 | 50 | Not specified |

| mCRPC Study | Prostate Cancer | 20 mg/m² | Not specified | Not specified | 11.9 |

| Advanced Solid Tumors | Various | 25 mg/m² | Not specified | Not specified | Not specified |

Toxicity Profile

Cabazitaxel's toxicity profile includes both hematological and non-hematological adverse events:

Eigenschaften

IUPAC Name |

5-O-(4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-O-tert-butyl 2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H59NO15/c1-27-33(63-45(58)39-37(29-16-12-10-13-17-29)52(46(59)67-47(3,4)5)43(64-39)30-20-22-32(61-9)23-21-30)25-51(60)42(65-44(57)31-18-14-11-15-19-31)40-49(8,41(56)38(55)36(27)48(51,6)7)34(54)24-35-50(40,26-62-35)66-28(2)53/h10-23,33-35,37-40,42-43,54-55,60H,24-26H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCCJVJZUCIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H59NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.